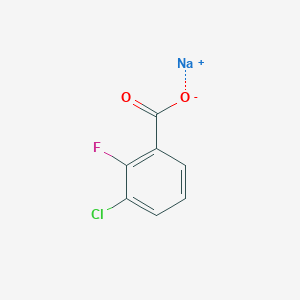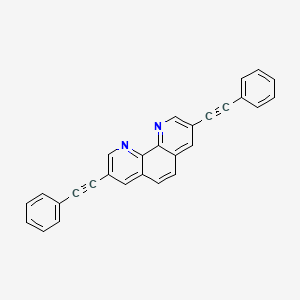
3,8-Bis(phenylethynyl)-1,10-phenanthroline
説明
3,8-Bis(phenylethynyl)-1,10-phenanthroline is a useful research compound. Its molecular formula is C28H16N2 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalysis
- 3,8-Bis(phenylethynyl)-1,10-phenanthroline derivatives are used in catalysis. For instance, a study by Lin et al. (2023) discusses a Phen-based periodic mesoporous organosilica (Phen-PMO) with Phen moieties incorporated into the organosilica framework. This complex showed good catalytic activity for hydrosilylation reactions.
Photophysical Properties
- Karnahl et al. (2009) explored the synthesis of 3,8-disubstituted 1,10-phenanthroline derivatives and their ruthenium complexes. These compounds were characterized by NMR, UV/Vis spectroscopy, MS, electrochemical measurements, and Raman spectroscopy, indicating potential applications in light-emitting and electronic devices.
Luminescent Properties
- Shi et al. (2013) studied the luminescent properties of lanthanide complexes with 1,10-phenanthroline ligands, demonstrating effective sensitization of rare earths for characteristic emissions.
Sensor Development
- Wu et al. (2008) discussed the development of conjugated oligomers containing 1,10-phenanthroline for metal ion-sensing, highlighting the potential of these materials in ion-sensor applications.
- Zhang et al. (2012) synthesized a 1,10-phenanthroline derivative for sensing Zn2+ ions, demonstrating its high selectivity and low detection limit.
Nanotechnology and Material Science
- Huang et al. (2008) synthesized derivatives of 3,8-bis(4-mercaptophenyl)-1,10-phenanthroline for creating nanocomposite junctions with gold nanoparticles, indicating potential in nanotechnology and material science.
Optical Sensors
- Jeong et al. (2008) studied the use of phenanthroline derivatives in ruthenium complexes as optical sensors, highlighting their potential in environmental monitoring and analytical chemistry.
特性
IUPAC Name |
3,8-bis(2-phenylethynyl)-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2/c1-3-7-21(8-4-1)11-13-23-17-25-15-16-26-18-24(14-12-22-9-5-2-6-10-22)20-30-28(26)27(25)29-19-23/h1-10,15-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEPBSUIVOVLKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C#CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478115 | |
| Record name | 1,10-Phenanthroline, 3,8-bis(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168003-69-8 | |
| Record name | 1,10-Phenanthroline, 3,8-bis(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B8224496.png)

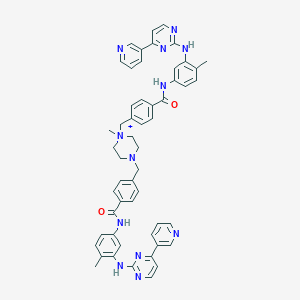
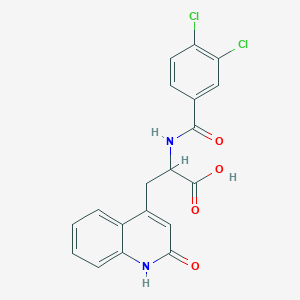
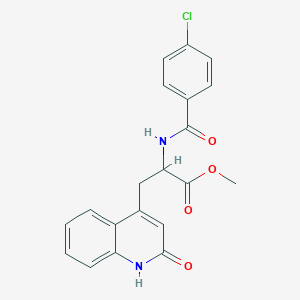
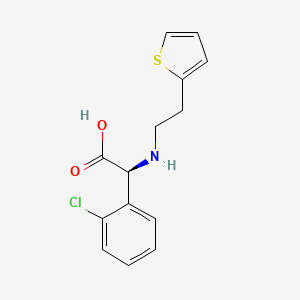
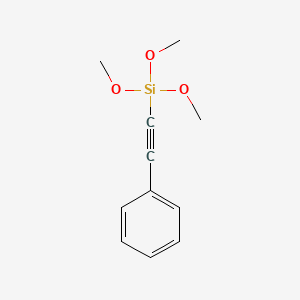
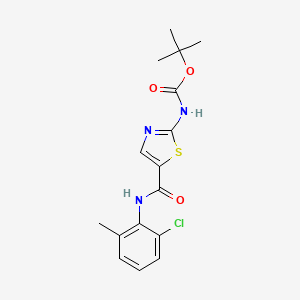

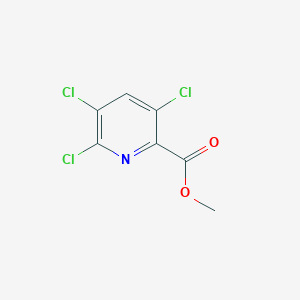
![(6S,7S)-6,7-Dimethyl-6,7-dihydro-[1,4]dioxocino[6,5-b:7,8-b']dipyridine](/img/structure/B8224570.png)
